(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c15-12-8-9(6-7-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBIGDLFEWYSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NC2CCCCC2)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185501 | |
| Record name | B-[4-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-27-7 | |
| Record name | B-[4-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of boronic acid derivatives by optimizing reaction conditions and minimizing reaction times .
Chemical Reactions Analysis
Types of Reactions: (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents.
Reduction: Reduction of the boronic acid group to a borane.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenols, while reduction can produce boranes .
Scientific Research Applications
(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of biosensors for detecting glucose and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of self-healing polymers and hydrogels.
Mechanism of Action
The mechanism of action of (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s boronic acid group can also participate in catalytic cycles, enhancing its reactivity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural Analogues with Varying Carbamoyl Substituents
Key Observations :
- Synthetic Complexity : Cyclohexylcarbamoyl derivatives may require specialized coupling agents or protection strategies during synthesis, as seen in benzofuran-boronic acid hybrids .
Antiproliferative Effects ():
- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM (leukemia cell lines).
- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM.
Antifungal Activity ():
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits appressorium formation in Magnaporthe oryzae at 1 µM, comparable to trichostatin A (1.5 µM). The cyclohexylcarbamoyl derivative’s larger substituent may hinder target binding compared to smaller, polar groups like methoxyethyl.
Key Observations :
Key Observations :
- Safety : The cyclohexylcarbamoyl derivative’s hazards align with typical boronic acids, but substituents like cyclohexyl may exacerbate irritant effects due to increased lipophilicity .
Biological Activity
(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological applications, particularly in drug discovery and enzyme inhibition. This article explores the compound's biological activity, including its mechanism of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexylcarbamoyl group and a fluorine atom. This unique structure imparts specific steric and electronic properties that enhance its reactivity and interactions with biological targets.
The primary mechanism of action for this compound involves the formation of reversible covalent bonds with nucleophiles. The boronic acid moiety can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of boronate esters. This property allows the compound to act as an enzyme inhibitor by binding to the active sites of specific enzymes.
Key Interactions
- Enzyme Inhibition : The compound can inhibit enzymes by forming stable complexes with their active sites.
- Protein-Ligand Interactions : It serves as a probe for studying protein interactions due to its ability to form reversible bonds with target proteins.
1. Enzyme Inhibition Studies
This compound has been utilized in various studies aimed at understanding enzyme mechanisms and developing inhibitors. For instance, it has been shown to effectively inhibit serine proteases by binding to their active sites.
2. Drug Development
The compound's unique properties make it a candidate for designing novel therapeutic agents. Its ability to form stable complexes with biological targets is particularly useful in developing drugs that require precise targeting mechanisms.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a specific serine protease, showcasing its potential as an enzyme inhibitor in therapeutic applications.
- Drug Discovery Research : Researchers have explored the use of this compound in designing new drugs targeting cancer cells, leveraging its ability to interfere with cellular signaling pathways .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclohexylcarbamoyl group, fluorine atom | Enzyme inhibitor, potential drug candidate |
| Phenylboronic Acid | Lacks cyclohexylcarbamoyl and fluorine | Less effective as an enzyme inhibitor |
| (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid | Different substitution pattern | Similar applications but different reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
